molecular formula C20H23NO B1216614 11-Methoxy-N-n-propylnoraporphine CAS No. 53581-14-9

11-Methoxy-N-n-propylnoraporphine

Cat. No. B1216614
CAS RN: 53581-14-9
M. Wt: 293.4 g/mol
InChI Key: PZJGVCFSNKRINT-UHFFFAOYSA-N
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Description

11-Methoxy-N-n-propylnoraporphine, also known as 11-MeO-NPa, is a compound with the registry number 53581-14-9 . It has been studied in the field of neuropharmacology .


Synthesis Analysis

The synthesis of a series of N-alkyl-2-methoxy-11-hydroxynoraporphines, including 11-Methoxy-N-n-propylnoraporphine, has been developed from thebaine . The binding affinities of these compounds at dopamine D1 and D2 receptors in rat forebrain tissue have been evaluated .


Physical And Chemical Properties Analysis

The physical and chemical properties of 11-Methoxy-N-n-propylnoraporphine, such as its melting point, boiling point, and density, are not explicitly mentioned in the search results .

Scientific Research Applications

Neuropharmacological Properties

11-Methoxy-N-n-propylnoraporphine and its derivatives have been extensively studied for their neuropharmacological properties. The synthesis and evaluation of various enantiomers of 11-hydroxy-N-n-propylnoraporphine have demonstrated that these compounds can bind to dopamine receptors, with specific enantiomers showing activity as dopaminergic agonists or antagonists. This indicates their potential use in neuropharmacological applications, particularly in the modulation of dopaminergic pathways (Gao et al., 1988).

Dopamine Receptor Affinity

Studies have also focused on the binding affinities of N-alkyl-2-methoxy-11-hydroxynoraporphines to dopamine D1 and D2 receptors. These compounds have shown varying degrees of potency and selectivity, highlighting their potential as tools for understanding and potentially modulating dopamine receptor interactions (Si et al., 2008).

Central Dopaminergic Activity

Research on the stereoisomers of 11-hydroxy- and 11-methoxy-N-n-propylnoraporphine has revealed significant central dopaminergic activity in rats. This includes the induction of stereotyped behavior and interaction with motor arousal, which are important markers in the study of central nervous system drugs (Campbell et al., 1990).

Radioactive Labeling for Imaging

The use of radioactive labeling techniques has also been explored. For instance, the synthesis of radiolabeled compounds like [11C]MNPA has been developed for imaging D2/D3 receptors in vivo, showcasing an application in diagnostic imaging and neuroscientific research (Steiger et al., 2009).

Synthesis and Chemical Characterization

The synthesis and characterization of various derivatives, such as 2-fluoro-11-hydroxy-N-propylnoraporphine, have been conducted to understand their chemical properties and potential pharmacological activities. These studies contribute to a broader understanding of the compound's structure-activity relationship (Zhang et al., 2005).

Future Directions

Future research directions could include further exploration of the neuropharmacological activity of 11-Methoxy-N-n-propylnoraporphine and its stereoisomers . Additionally, the impact of N-alkyl substituents on D2 affinity and D2/D1 selectivity in such 2-methoxy-11-monohydroxy-substituted aporphines could be investigated .

properties

IUPAC Name

11-methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-3-11-21-12-10-14-6-4-8-16-19(14)17(21)13-15-7-5-9-18(22-2)20(15)16/h4-9,17H,3,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJGVCFSNKRINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80968351
Record name 11-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Methoxy-N-n-propylnoraporphine

CAS RN

53581-14-9
Record name 11-Methoxy-N-n-propylnoraporphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053581149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Campbell, RJ Baldessarini, Y Gao, R Zong… - …, 1990 - Elsevier
R(−)11-Hydroxy-N-n-propylnoraporphine (11-OH-NPa) induced stereotyped behavior in the rat as potently (ED 50 = 0.80 mg/kg, i.p.) as R(−)apomorphine (APO) and this effect was …
Number of citations: 30 www.sciencedirect.com
A Campbell, S Yeghiayan, RJ Baldessarini… - …, 1991 - Springer
Dopamine (DA), injected unilaterally into rat forebrain after pretreatment with a monoamine oxidase inhibitor, equipotently induced locomotor arousal when placed in the nucleus …
Number of citations: 38 link.springer.com
E Davids, K Zhang, FI Tarazi, RJ Baldessarini - Psychopharmacology, 2002 - Springer
… 2:209–224 Campbell A, Baldessarini RJ, Gao Y, Zong R, Neumeyer JL (1990) R(–) and S(+) stereoisomers of 11-hydroxy- and 11methoxy-Nn-propylnoraporphine: central …
Number of citations: 89 link.springer.com
RJ Baldessarini, A Campbell, NL Webb… - …, 2001 - Elsevier
Stable amides of clozapine derived from fatty acids prominent in cerebral tissue might enhance the central activity of clozapine and reduce its exposure to peripheral tissues. Such …
Number of citations: 16 www.sciencedirect.com

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